Physicochemical Property Differentiation: ACD/LogP vs. 2-(4-Bromophenyl) Analog
The target compound's predicted logP (ACD/LogP = 2.22) is significantly lower than the cross-study comparable value for the 2-(4-bromophenyl) analog (predicted logP ~3.27), indicating a marked difference in lipophilicity that will influence solubility and permeability . The absence of a heavy halogen also removes a potential toxicophore, a key consideration in early lead selection [1].
| Evidence Dimension | Predicted logP (Lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 2.22 |
| Comparator Or Baseline | 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Estimated LogP ~3.27; based on addition of bromine atom) |
| Quantified Difference | ~1.05 log units lower for the target compound |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (Target) and structure-based estimation (Comparator) |
Why This Matters
Lower lipophilicity suggests superior aqueous solubility, which can simplify in vitro assay development and reduce non-specific binding, making this scaffold a more tractable starting point for medicinal chemistry optimization.
- [1] Abd El-Lateef, H. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. *ACS Omega*, 8(18), 16201–16216. View Source
